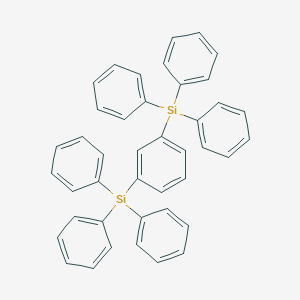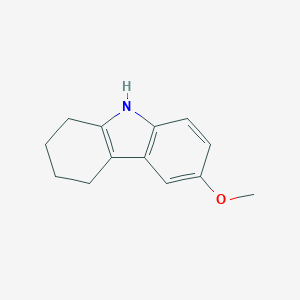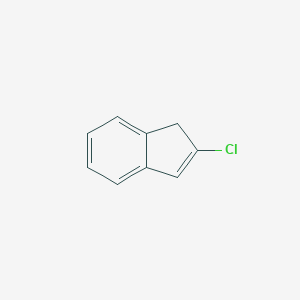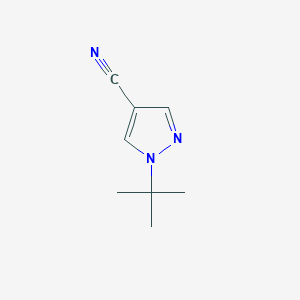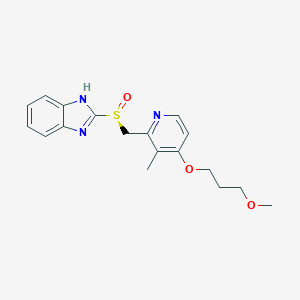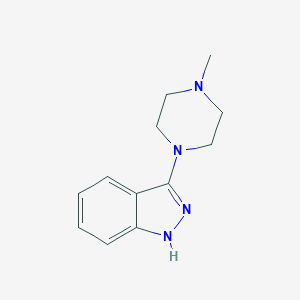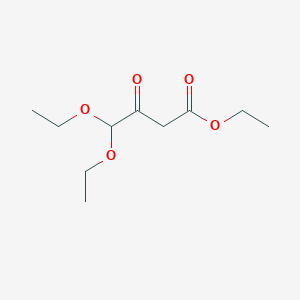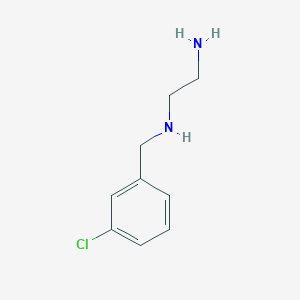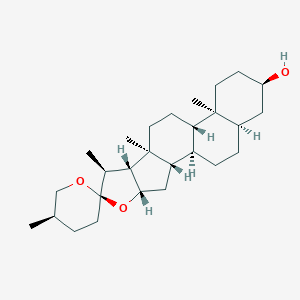
Epismilagenin
Descripción general
Descripción
Epismilagenin is a steroid sapogenin, a type of naturally occurring chemical compound found in various plants It is characterized by its spiroketal side chains and is known for its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epismilagenin can be synthesized through the acetylation of smilagenin. The standard procedure involves the use of acetic anhydride and pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound acetate. Further treatment with sodium nitrite and boron trifluoride etherate in acetic acid, followed by column chromatography, yields the desired this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of smilagenin from plant sources, followed by chemical modification. The process is scaled up to ensure the efficient production of the compound while maintaining its purity and biological activity.
Análisis De Reacciones Químicas
Types of Reactions: Epismilagenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Epismilagenin has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of bioactive compounds, including hormones and plant growth stimulators.
Biology: this compound is studied for its role in cellular processes and its potential as a neuroprotective agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive products.
Mecanismo De Acción
Epismilagenin is similar to other steroid sapogenins, such as smilagenin and diosgenin. its unique spiroketal side chains and specific biological activities set it apart. Unlike smilagenin, this compound has shown greater neuroprotective effects, making it a more promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
- Smilagenin
- Diosgenin
- Sarsapogenin
Epismilagenin’s distinct chemical structure and biological activity make it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-SGKIHABASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16653-88-6 | |
| Record name | Epismilagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
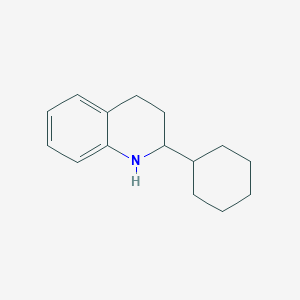
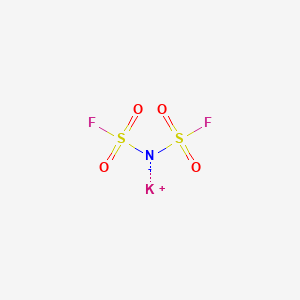
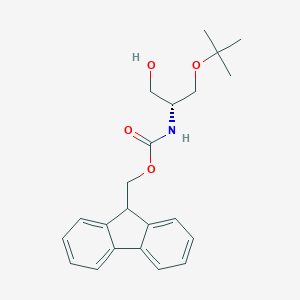
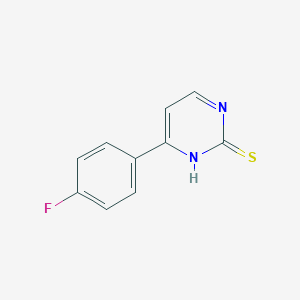
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)
